N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide is a chemical compound with the molecular formula and a molecular weight of 199.21 g/mol. This compound is characterized by its unique structural features, including a dioxoimidazolidin moiety, which contributes to its potential biological activities. The compound is also known by its IUPAC name and has various applications in scientific research, particularly in medicinal chemistry and biological studies.
N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide falls under the category of acetamides and hydantoins, which are known for their diverse biological activities. This classification highlights its relevance in medicinal chemistry, particularly as a potential inhibitor of metalloproteinases, which are important targets in cancer therapy and other diseases .
The synthesis of N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide typically involves the reaction of an appropriate imidazolidinone derivative with a propylamine derivative. This process can be conducted under controlled conditions using solvents such as ethanol or methanol. Catalysts may be employed to enhance the reaction efficiency.
The molecular structure of N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide features:
Property | Value |
---|---|
CAS Number | 2478-54-8 |
Molecular Formula | C8H13N3O3 |
Molecular Weight | 199.21 g/mol |
IUPAC Name | N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]acetamide |
InChI Key | ZYGPQJZZWCLBOO-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NCCCC1C(=O)NC(=O)N1 |
N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide can undergo several types of chemical reactions:
The mechanism of action for N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide involves its interaction with specific molecular targets within biological systems:
N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide is expected to exhibit properties typical of small organic molecules:
The chemical properties include:
Data regarding solubility, melting point, and boiling point may vary based on purity and specific experimental conditions but are essential for practical applications in research .
N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide has several applications in scientific research:
This compound represents a significant area of interest in ongoing research aimed at exploring its full potential across various scientific domains.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1